
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule drug that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as piperazine sulfonamides, which have been found to exhibit potent inhibitory activity against various kinases.
Mecanismo De Acción
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exerts its therapeutic effects by selectively inhibiting the activity of various kinases involved in the pathogenesis of diseases. For example, this compound has been found to exhibit potent inhibitory activity against BTK, a kinase that plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK activity, this compound can prevent the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against various kinases, which can result in a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the production of inflammatory cytokines in autoimmune disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its potent inhibitory activity against various kinases, its selectivity for specific kinases, and its ability to induce apoptosis in cancer cells. However, this compound also has several limitations, including its potential toxicity in vivo and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 4-methyl-5-chloro-2-nitrophenol with propyl bromide in the presence of a base to form 1-(5-chloro-4-methyl-2-propoxyphenyl)-2-nitroethene. This intermediate is then reduced to the corresponding amine using a reducing agent, followed by sulfonation with sulfur trioxide to form the sulfonamide. Finally, the piperazine ring is introduced through a reaction with 2-methoxyphenylpiperazine in the presence of a base.
Aplicaciones Científicas De Investigación
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, this compound has been found to exhibit potent inhibitory activity against various kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-13-28-20-14-16(2)17(22)15-21(20)29(25,26)24-11-9-23(10-12-24)18-7-5-6-8-19(18)27-3/h5-8,14-15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWAVSJBLYQBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
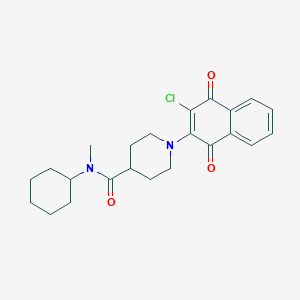
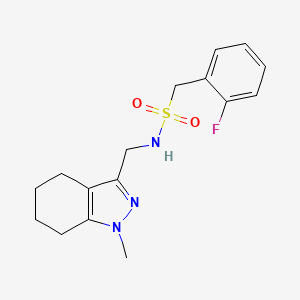

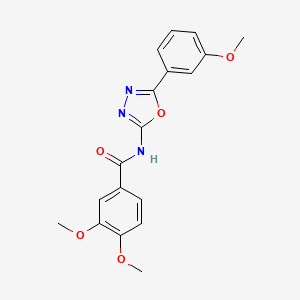
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)
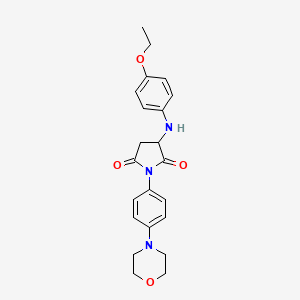

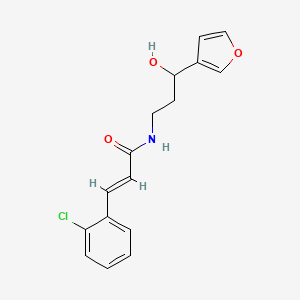
![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)
![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)
![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)
